molecular formula C16H26N4O3 B6936215 N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide

N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide

Cat. No.: B6936215
M. Wt: 322.40 g/mol
InChI Key: SRHXJOMZCONNEU-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nature of the substituents introduced .

Scientific Research Applications

N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide is unique due to its combination of a morpholine ring and a pyrazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-N,5,6-trimethyl-2-oxo-1H-pyrazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-10-8-20(9-11(2)23-10)7-6-19(5)16(22)14-15(21)18-13(4)12(3)17-14/h10-11H,6-9H2,1-5H3,(H,18,21)/t10-,11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHXJOMZCONNEU-PHIMTYICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCN(C)C(=O)C2=NC(=C(NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCN(C)C(=O)C2=NC(=C(NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.